Acetamide, N-(4-benzylcyclohexyl)-
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Overview
Description
Acetamide, N-(4-benzylcyclohexyl)-: is an organic compound with the molecular formula C15H21NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 4-benzylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: One common method for synthesizing Acetamide, N-(4-benzylcyclohexyl)- involves the reaction of 4-benzylcyclohexylamine with acetic anhydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction.
Industrial Production: On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetamide, N-(4-benzylcyclohexyl)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced amide derivatives.
Substitution: The compound can undergo substitution reactions, where the benzyl group or the cyclohexyl ring can be substituted with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Reduced amide derivatives.
Substitution Products: Substituted benzyl or cyclohexyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Acetamide, N-(4-benzylcyclohexyl)- can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: The compound can be incorporated into polymers and other materials to modify their properties, such as thermal stability and mechanical strength.
Biology:
Biochemical Studies: The compound can be used as a probe in biochemical studies to investigate enzyme-substrate interactions and other biological processes.
Medicine:
Drug Development:
Industry:
Solvents and Additives: The compound can be used as a solvent or additive in various industrial processes, including the production of coatings, adhesives, and lubricants.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-benzylcyclohexyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
N-Benzylacetamide: Similar in structure but lacks the cyclohexyl ring.
N-Cyclohexylacetamide: Similar in structure but lacks the benzyl group.
N-(4-Methylbenzyl)acetamide: Similar in structure but has a methyl group on the benzyl ring.
Uniqueness: Acetamide, N-(4-benzylcyclohexyl)- is unique due to the presence of both the benzyl and cyclohexyl groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
102585-29-5 |
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Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
N-(4-benzylcyclohexyl)acetamide |
InChI |
InChI=1S/C15H21NO/c1-12(17)16-15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3,(H,16,17) |
InChI Key |
MHHGDPVUHFIQTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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